molecular formula C13H16N4O2 B3013899 8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034572-81-9

8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B3013899
M. Wt: 260.297
InChI Key: ZDVGCVJFQCIZII-UHFFFAOYSA-N
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Description

Pyrido[1,2-a]pyrimidin-4-one Derivatives as Aldose Reductase Inhibitors

The study of pyrido[1,2-a]pyrimidin-4-one derivatives has revealed their potential as selective aldose reductase (ALR2) inhibitors. These compounds, particularly those with a phenol or catechol moiety, have shown inhibitory activity in the micromolar/submicromolar range. The presence of a hydroxy group in specific positions significantly enhances their inhibitory potency. The research indicates that the phenol or catechol hydroxyls are crucial for the enzyme's pharmacophoric recognition. Additionally, these derivatives exhibit notable antioxidant properties, with catechol derivatives displaying the best activity. Docking simulations into the ALR2 crystal structure have supported the structure-activity relationships observed in these compounds .

Phosphodiesterase 5 Inhibitors from Pyrido[2,3-d]pyrimidin-7-one Derivatives

A novel series of 8H-Pyrido[2,3-d]pyrimidin-7-one derivatives has been identified as highly selective inhibitors of phosphodiesterase 5 (PDE5). These compounds, particularly those with an (S)-2-(hydroxymethyl)pyrrolidin-1-yl group and a 3-chloro-4-methoxybenzyl group, have demonstrated potent PDE5 inhibitory activities. Among them, the 5-methyl analogue has shown a significant relaxant effect on isolated rabbit corpus cavernosum, indicating potential applications in treating erectile dysfunction .

KDM4 and KDM5 Histone Lysine Demethylase Inhibitors

The discovery of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives has led to the development of potent inhibitors of JmjC histone N-methyl lysine demethylases (KDMs). Optimization through structure-based design has produced 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones, which are potent against KDM4 and KDM5 subfamily demethylases. These inhibitors demonstrate selectivity, cellular permeability, and the ability to inhibit demethylation of specific histone marks in cell-based assays .

Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives

The synthesis of 6-acylpyrido[2,3-d]pyrimidin-7(8H)-ones has been achieved by heating 5-acetyl-4-aminopyrimidine derivatives with various β-dicarbonyl compounds without a base. The reaction with ethyl malonate yields ethyl 7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylates. The pyridone structures of the synthesized pyridopyrimidines have been confirmed through IR spectroscopy, providing a foundation for further exploration of their chemical properties and potential biological activities .

Scientific Research Applications

Metabolism and Excretion

The metabolism and excretion pathways of compounds similar to "8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one" have been extensively studied. These studies reveal that such compounds are absorbed rapidly and undergo extensive metabolism involving hydroxylation and glucuronidation before excretion. The excretion of these compounds occurs through both urine and feces, indicating that they are well-absorbed and metabolized by the body. The studies highlight the significance of understanding the pharmacokinetics of such compounds for their effective and safe use in therapeutic applications (Shilling et al., 2010), (He et al., 2009).

Pharmacokinetics

Research on similar molecules has demonstrated their rapid absorption and the complex nature of their metabolism, which involves multiple pathways such as oxidation and glucuronidation. These findings are critical for developing drugs based on such compounds, as understanding their pharmacokinetics can help in optimizing dosages and administration routes for potential therapeutic uses (Christopher et al., 2010).

Potential Therapeutic Effects

The structural features of "8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one" and its analogs suggest their potential in inhibiting specific enzymes or receptors. This characteristic opens up avenues for exploring these compounds' therapeutic effects in treating various diseases, including cancer, metabolic disorders, and inflammatory conditions. While direct studies on "8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one" may be limited, research on structurally related compounds provides insights into their possible applications in drug development and therapy (Meng et al., 2018).

properties

IUPAC Name

8-(2-hydroxyethyl)-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c18-8-7-17-11(19)4-3-10-12(14-9-15-13(10)17)16-5-1-2-6-16/h3-4,9,18H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVGCVJFQCIZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=CC(=O)N3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

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